molecular formula C30H27N3O4 B11140878 dimethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11140878
M. Wt: 493.6 g/mol
InChI Key: HQSZMUDDDNWOQP-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a dihydropyridine (DHP) derivative featuring a pyrazole ring substituted with a 2-naphthyl group and phenyl moiety. Its core structure—a 1,4-dihydropyridine dicarboxylate backbone—is known for redox activity and pharmacological relevance, particularly in calcium channel modulation . The methyl ester groups at the 3,5-positions and the bulky 2-naphthyl substituent distinguish it from related compounds, influencing steric, electronic, and solubility properties.

Properties

Molecular Formula

C30H27N3O4

Molecular Weight

493.6 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C30H27N3O4/c1-18-25(29(34)36-3)27(26(19(2)31-18)30(35)37-4)24-17-33(23-12-6-5-7-13-23)32-28(24)22-15-14-20-10-8-9-11-21(20)16-22/h5-17,27,31H,1-4H3

InChI Key

HQSZMUDDDNWOQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,6-dimethyl-3,5-pyridinedicarboxylate with 3-(2-naphthyl)-1-phenyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a strong base and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Dimethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in ester groups, pyrazole substituents, and dihydropyridine modifications. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents (Pyrazole) Ester Groups Molecular Weight (g/mol) Key Properties
Target Compound C₂₉H₂₇N₃O₄ 3-(2-naphthyl), 1-phenyl Methyl ~505.55 High lipophilicity; enhanced π-π stacking due to naphthyl
Dibenzyl analog [] C₂₆H₂₆N₄O₄ 1,3-diphenyl Benzyl 454.50 Lower solubility in polar solvents; benzyl esters increase metabolic stability
Diisopropyl-4-methylphenyl analog [] C₃₀H₃₂N₄O₆ 3-(4-methylphenyl) Isopropyl 544.60 Improved steric hindrance; nitro groups enhance electronic withdrawal
Diethyl-3-nitrophenyl analog [] C₂₇H₂₆N₄O₆ 3-(3-nitrophenyl) Ethyl 526.52 Electron-withdrawing nitro group; potential bioactivity in oxidative environments
Diallyl-4-fluorophenyl analog [] C₂₆H₂₄FN₃O₄ 3-(4-fluorophenyl) Allyl 477.49 Fluorine enhances binding affinity; allyl esters may alter hydrolysis kinetics

Electronic and Steric Effects

  • 2-Naphthyl vs. Phenyl Substituents : The 2-naphthyl group in the target compound increases aromatic surface area, promoting stronger π-π interactions compared to phenyl or fluorophenyl groups . This may enhance binding to hydrophobic protein pockets but reduce aqueous solubility.
  • Ethyl and allyl esters offer intermediate stability .
  • Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., ) exhibit redox-sensitive behavior, whereas the target compound’s naphthyl group is electron-rich, favoring charge-transfer interactions .

Biological Activity

Dimethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of dihydropyridine derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C22H24N2O4\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}_4

This compound features a dihydropyridine core with various substitutions that contribute to its biological activity. The presence of the pyrazole and naphthyl moieties enhances its pharmacological profile.

Pharmacological Effects

Research indicates that derivatives of dihydropyridines and pyrazoles exhibit a wide range of biological activities. Some key pharmacological effects associated with this compound include:

  • Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties. Pyrazoline derivatives are known for their effectiveness against various pathogens .
  • Anti-inflammatory Properties : Compounds in this class have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
  • Anticancer Activity : Research has demonstrated that pyrazoline derivatives can induce cytotoxicity in cancer cell lines. For instance, certain derivatives have shown selective activity against leukemia cell lines .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazoline derivatives act as inhibitors of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with various receptors (e.g., cannabinoid receptors), influencing physiological responses such as pain perception and appetite regulation .
  • Oxidative Stress Reduction : Antioxidant properties have been noted in some derivatives, which can help mitigate oxidative stress-related damage in cells .

Study 1: Anticancer Activity

In a study evaluating the anticancer properties of related pyrazoline compounds, it was found that certain derivatives exhibited significant cytotoxic effects on human leukemia cell lines with GI50 values ranging from 2.23 to 2.76 µM . This suggests a promising avenue for further research on this compound in cancer therapy.

Study 2: Antimicrobial Efficacy

A comprehensive evaluation of antimicrobial activity revealed that various pyrazoline derivatives possess substantial antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialSignificant
Anti-inflammatoryModerate
AnticancerHigh selectivity against leukemia cells
AntioxidantPresent

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